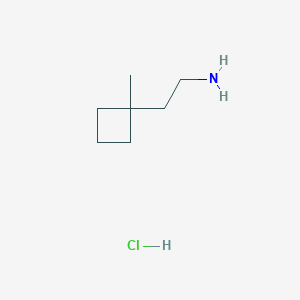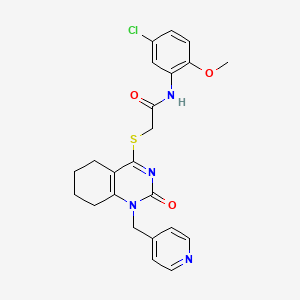
3-((1-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)acetyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((1-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)acetyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione is a complex organic compound featuring a blend of structural motifs. Its unique combination of azetidine, pyrimidine, and oxazolidine rings makes it of interest in pharmaceutical and chemical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
To synthesize this compound, a multistep reaction sequence is typically employed. The process starts with the preparation of the pyrimidine core, which involves cyclization reactions using appropriate starting materials like amidines and diketones. The azetidine ring is introduced through nucleophilic substitution, where a suitable azetidine precursor reacts with an electrophile. The final steps involve incorporating the oxazolidine-2,4-dione moiety through a cycloaddition reaction or through the condensation of a suitable intermediate.
Industrial Production Methods
In an industrial setting, the synthesis is scaled up using high-throughput methods and automated equipment to ensure consistent yield and purity. Key parameters such as temperature, pressure, and solvent choice are optimized to maximize efficiency. Purification techniques, including chromatography and recrystallization, are employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
This compound undergoes several types of reactions, including:
Oxidation: : The pyrimidine ring can be oxidized under specific conditions using oxidizing agents like potassium permanganate.
Reduction: : Reduction reactions can target the oxo groups, converting them to alcohols using agents like lithium aluminum hydride.
Substitution: : Electrophilic or nucleophilic substitution reactions can modify the functional groups attached to the rings, using reagents like halogens or amines.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: : Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: : Halogens (Br2, Cl2), Amines (NH3, RNH2)
Major Products Formed
Depending on the specific reaction conditions, major products can include alcohols from reduction, halogenated derivatives from substitution, and various oxidized forms of the compound.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is studied for its potential as a building block in complex organic synthesis. Its multifaceted structure allows it to participate in various chemical reactions, making it a versatile intermediate for synthesizing other biologically active molecules.
Biology
In biological research, the compound is investigated for its potential interactions with biomolecules. Its structural features enable it to bind to specific proteins or nucleic acids, making it a valuable tool for studying biological pathways and mechanisms.
Medicine
Medically, 3-((1-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)acetyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione is explored for its therapeutic potential. Its unique structure could lead to the development of novel drugs targeting specific diseases, such as antimicrobial agents or enzyme inhibitors.
Industry
In industrial applications, the compound can be used in the development of new materials with specific properties. Its chemical stability and reactivity profile make it suitable for creating polymers, coatings, and other advanced materials.
Wirkmechanismus
The compound's mechanism of action depends on its interaction with molecular targets. It may bind to enzymes, altering their activity and affecting metabolic pathways. In some cases, it can act as an inhibitor, blocking the active site of a target enzyme. The pathways involved can include signal transduction, metabolic regulation, and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-((1-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)acetyl)azetidin-3-yl)methyl)thiazolidine-2,4-dione
3-((1-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione
3-((1-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)acetyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione
Uniqueness
This compound's uniqueness lies in its specific structural combination of the azetidine, pyrimidine, and oxazolidine rings. While similar compounds share some functional groups, the exact arrangement and chemical properties of this compound confer distinct reactivity and potential applications. Its specific binding interactions and synthetic versatility differentiate it from other structurally related molecules.
Eigenschaften
IUPAC Name |
3-[[1-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)acetyl]azetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O5/c21-13-3-12(11-1-2-11)17-9-19(13)7-14(22)18-4-10(5-18)6-20-15(23)8-25-16(20)24/h3,9-11H,1-2,4-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFRAGDMCRGUZFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=O)N(C=N2)CC(=O)N3CC(C3)CN4C(=O)COC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-N-(2-methoxy-5-methylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2912099.png)

![2-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide](/img/structure/B2912103.png)
![Tert-butyl N-(8-oxa-1-azaspiro[4.5]decan-3-ylmethyl)carbamate](/img/structure/B2912104.png)

![5-[2-Methyl-2-(1-methylpyrazol-4-yl)morpholine-4-carbonyl]pyridine-2-carbonitrile](/img/structure/B2912107.png)


![N-cyclohexyl-2-(2-fluorobenzyl)-4-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2912112.png)


![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(4-fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2912119.png)

